molecular formula C12H14O3 B1302092 Ethyl 2-(4-ethylphenyl)-2-oxoacetate CAS No. 62936-36-1

Ethyl 2-(4-ethylphenyl)-2-oxoacetate

Cat. No.: B1302092
CAS No.: 62936-36-1
M. Wt: 206.24 g/mol
InChI Key: YBJMRYIXJNKHGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-2-oxoacetate is an organic compound with the molecular formula C12H14O3 It is an ester derivative of 4-ethylphenylacetic acid and is characterized by the presence of an ethyl group attached to the phenyl ring and an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-ethylphenyl)-2-oxoacetate can be synthesized through several synthetic routes. One common method involves the esterification of 4-ethylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the ester product being facilitated by the removal of the by-product, hydrogen chloride.

Another synthetic route involves the Claisen condensation of ethyl acetate with 4-ethylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction results in the formation of the β-keto ester, which can then be further esterified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-ethylphenylacetic acid

    Reduction: Ethyl 2-(4-ethylphenyl)-2-hydroxyacetate

    Substitution: Various substituted esters or amides, depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The oxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 2-(4-ethylphenyl)-2-oxoacetate can be compared with similar compounds such as:

    Ethyl 2-phenyl-2-oxoacetate: Lacks the ethyl group on the phenyl ring, resulting in different reactivity and applications.

    Ethyl 2-(4-methylphenyl)-2-oxoacetate: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic properties.

    Ethyl 2-(4-methoxyphenyl)-2-oxoacetate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9-5-7-10(8-6-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMRYIXJNKHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374516
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62936-36-1
Record name Ethyl 4-ethylbenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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